molecular formula C11H11FO2 B8610534 2-(4-Fluorophenyl)pent-4-enoic acid CAS No. 51230-93-4

2-(4-Fluorophenyl)pent-4-enoic acid

Cat. No. B8610534
CAS RN: 51230-93-4
M. Wt: 194.20 g/mol
InChI Key: CEQNEYUDSZNILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)pent-4-enoic acid is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
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properties

CAS RN

51230-93-4

Product Name

2-(4-Fluorophenyl)pent-4-enoic acid

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4-fluorophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11FO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14)

InChI Key

CEQNEYUDSZNILN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

Step AA (1): NaHMDS (1.0 M in THF, 46.7 mL, 46.7 mmol) was added to a stirred solution of 2-(4-fluorophenyl)acetic acid (3.6 g, 23.4 mmol) in THF (50 mL) at 0° C. The resulting mixture was stirred for 20 min at 0° C. and neat 3-bromoprop-1-ene (2.02 mL, 23.4 mmol) was added. The mixture was allowed to warm to rt. After 16 hr, the reaction was quenched with water (3 mL). The crude mixture was concentrated in vacuo. Aqueous NaOH (1 M, 150 mL) was added to the residue and the resulting mixture was extracted with Et2O (2×100 mL). The basic layer was acidified with aqueous HCl (1 M, 200 mL) and the resulting solution was extracted with Et2O (2×100 mL). The combined organic layers from the acidic extraction were washed with mixture of brine/1N HCl/sodium sulfite, dried (MgSO4), filtered, and concentrated in vacuo. The residue was dissolved in toluene (˜50 mL) and left to sit at rt for 3 days. A white solid was collected by vacuum filtration. The solid was dried under high vacuum to afford 2-(4-fluorophenyl)pent-4-enoic acid (2.03 g, 10.1 mmol, 43% yield) as an off-white crystalline solid. 1H NMR (500 MHz, chloroform-d) δ ppm 7.28-7.34 (m, 2 H) 6.99-7.07 (m, 2 H) 5.71 (dddd, J=17.09, 10.22, 6.87, 6.71 Hz, 1 H) 5.08 (dd, J=17.09, 1.53 Hz, 1 H) 5.01-5.05 (m, 1 H) 3.65 (t, J=7.63 Hz, 1 H) 2.75-2.87 (m, 1 H) 2.52 (dt, J=14.27, 7.06 Hz, 1 H).
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46.7 mL
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3.6 g
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50 mL
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2.02 mL
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